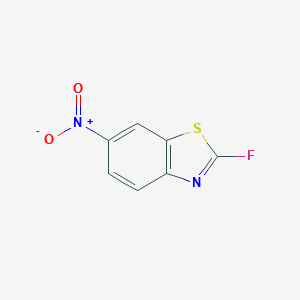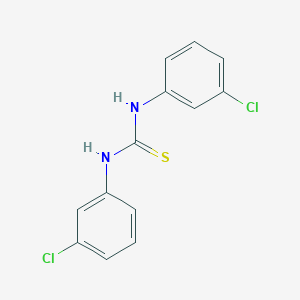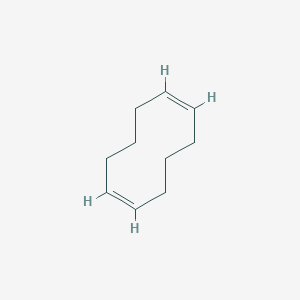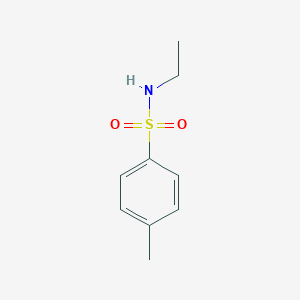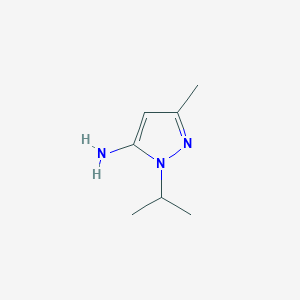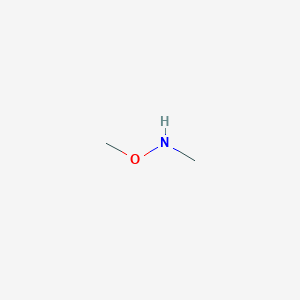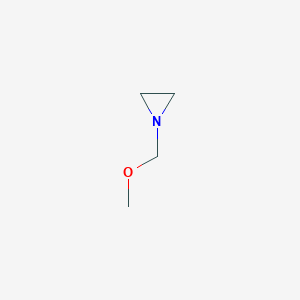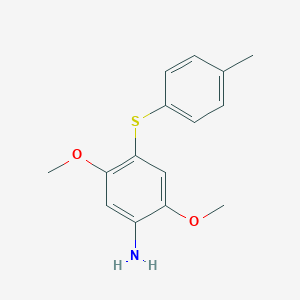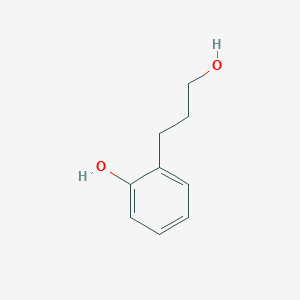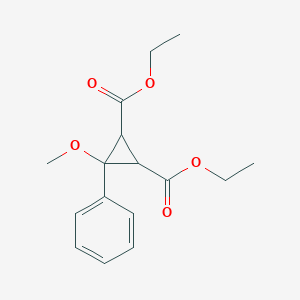
Diethyl 3-methoxy-3-phenylcyclopropane-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 3-methoxy-3-phenylcyclopropane-1,2-dicarboxylate (DMPPDC) is a cyclopropane derivative that has been widely studied for its potential use in medicinal chemistry. This compound has been found to exhibit a variety of biological activities, including antitumor, anti-inflammatory, and analgesic effects. In
Wirkmechanismus
The exact mechanism of action of Diethyl 3-methoxy-3-phenylcyclopropane-1,2-dicarboxylate is not fully understood, but several studies have suggested that it may work by inhibiting the activity of certain enzymes involved in tumor growth and inflammation. Specifically, Diethyl 3-methoxy-3-phenylcyclopropane-1,2-dicarboxylate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is overexpressed in many types of cancer and is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Diethyl 3-methoxy-3-phenylcyclopropane-1,2-dicarboxylate has been found to exhibit a variety of biochemical and physiological effects. In addition to its antitumor, anti-inflammatory, and analgesic properties, Diethyl 3-methoxy-3-phenylcyclopropane-1,2-dicarboxylate has also been found to have antioxidant activity and to inhibit the growth of certain bacteria and fungi. These effects make Diethyl 3-methoxy-3-phenylcyclopropane-1,2-dicarboxylate a potentially useful compound for a wide range of applications in medicinal chemistry.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of Diethyl 3-methoxy-3-phenylcyclopropane-1,2-dicarboxylate is its relatively simple synthesis method, which makes it a readily available compound for laboratory experiments. Additionally, Diethyl 3-methoxy-3-phenylcyclopropane-1,2-dicarboxylate has been found to exhibit potent biological activity at relatively low concentrations, making it a potentially cost-effective compound for use in drug development. However, one limitation of Diethyl 3-methoxy-3-phenylcyclopropane-1,2-dicarboxylate is its relatively low solubility in aqueous solutions, which may make it difficult to work with in certain laboratory settings.
Zukünftige Richtungen
There are several potential future directions for research on Diethyl 3-methoxy-3-phenylcyclopropane-1,2-dicarboxylate. One area of focus could be on the development of more efficient synthesis methods for this compound, which could help to increase its availability for use in drug development. Additionally, further studies could be conducted to better understand the mechanism of action of Diethyl 3-methoxy-3-phenylcyclopropane-1,2-dicarboxylate and to identify potential molecular targets for this compound. Finally, research could be conducted to explore the potential use of Diethyl 3-methoxy-3-phenylcyclopropane-1,2-dicarboxylate in combination with other compounds for the treatment of cancer and other diseases.
Synthesemethoden
Diethyl 3-methoxy-3-phenylcyclopropane-1,2-dicarboxylate can be synthesized through a multistep reaction process. The starting material for this synthesis is 3-methoxyphenylacetic acid, which is first converted to its corresponding acid chloride. This intermediate is then reacted with diethyl malonate to form the desired product, Diethyl 3-methoxy-3-phenylcyclopropane-1,2-dicarboxylate. The yield of this process is typically around 50%, making it a relatively efficient method for synthesizing Diethyl 3-methoxy-3-phenylcyclopropane-1,2-dicarboxylate.
Wissenschaftliche Forschungsanwendungen
Diethyl 3-methoxy-3-phenylcyclopropane-1,2-dicarboxylate has been extensively studied for its potential use in medicinal chemistry. One of the most promising applications of Diethyl 3-methoxy-3-phenylcyclopropane-1,2-dicarboxylate is in the treatment of cancer. Several studies have shown that Diethyl 3-methoxy-3-phenylcyclopropane-1,2-dicarboxylate exhibits potent antitumor activity in vitro and in vivo. In addition to its antitumor effects, Diethyl 3-methoxy-3-phenylcyclopropane-1,2-dicarboxylate has also been found to have anti-inflammatory and analgesic properties, making it a potentially useful compound for the treatment of pain and inflammation.
Eigenschaften
CAS-Nummer |
1472-10-2 |
|---|---|
Produktname |
Diethyl 3-methoxy-3-phenylcyclopropane-1,2-dicarboxylate |
Molekularformel |
C16H20O5 |
Molekulargewicht |
292.33 g/mol |
IUPAC-Name |
diethyl 3-methoxy-3-phenylcyclopropane-1,2-dicarboxylate |
InChI |
InChI=1S/C16H20O5/c1-4-20-14(17)12-13(15(18)21-5-2)16(12,19-3)11-9-7-6-8-10-11/h6-10,12-13H,4-5H2,1-3H3 |
InChI-Schlüssel |
ZJAPBMNMCUJUJY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1C(C1(C2=CC=CC=C2)OC)C(=O)OCC |
Kanonische SMILES |
CCOC(=O)C1C(C1(C2=CC=CC=C2)OC)C(=O)OCC |
Synonyme |
3-Methoxy-3-phenyl-1,2-cyclopropanedicarboxylic acid diethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B73513.png)
